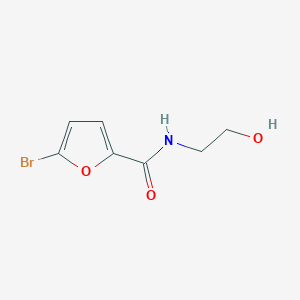

N-(5-Bromo-2-furoyl)-2-hydroxyethylamine

Description

N-(5-Bromo-2-furoyl)-2-hydroxyethylamine is a brominated furan derivative featuring a 2-hydroxyethylamine moiety linked to a 5-bromo-2-furoyl group. The compound’s structure combines a heteroaromatic furan ring substituted with bromine at the 5-position and an amide bond connecting the furoyl group to 2-hydroxyethylamine (HOCH₂CH₂NH₂). Key characteristics include:

- Molecular weight: Estimated ~260–280 g/mol (based on analogs in ).

- Functional groups: Brominated furan (electron-withdrawing), hydroxyl (-OH), primary amine (-NH₂), and amide (-CONH-).

- Properties: The bromine atom enhances lipophilicity and may influence reactivity (e.g., as a leaving group), while the hydroxyl and amine groups contribute to hydrogen bonding and solubility in polar solvents .

Properties

Molecular Formula |

C7H8BrNO3 |

|---|---|

Molecular Weight |

234.05 g/mol |

IUPAC Name |

5-bromo-N-(2-hydroxyethyl)furan-2-carboxamide |

InChI |

InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)7(11)9-3-4-10/h1-2,10H,3-4H2,(H,9,11) |

InChI Key |

BOTHMMUDJAXNBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Hydroxyethylamine (Ethanolamine)

- Structure : Simplest analog, lacking the furoyl group (HOCH₂CH₂NH₂).

- Molecular weight : 61.08 g/mol .

- Key differences: The absence of the brominated furoyl group in ethanolamine reduces steric hindrance and lipophilicity. Ethanolamine’s amine group is more basic (pKa ~9.5) compared to the target compound’s amide, which is non-basic. Ethanolamine acts as a bidentate ligand in platinum(II) complexes (e.g., trans-Diiodidobis(2-hydroxyethylamine)platinum(II)), forming hydrogen bonds via -OH and -NH₂ groups . In contrast, the target compound’s bulky furoyl group may limit metal coordination.

1-(5-Bromofuran-2-yl)-N-methylmethanamine

Hydrochloride Salts of Hydroxyethylamine Derivatives

Platinum(II) Complexes with 2-Hydroxyethylamine Ligands

- Example : trans-Diiodidobis(2-hydroxyethylamine)platinum(II).

- Structure : Platinum center coordinated by two 2-hydroxyethylamine ligands and two iodide ions .

- Key differences :

- The target compound’s furoyl group introduces steric bulk, likely preventing effective metal coordination.

- Hydrogen bonding in platinum complexes stabilizes the square-planar geometry, while the target compound’s intermolecular interactions are dominated by aromatic stacking (furan) and amide hydrogen bonds.

Data Table: Comparative Analysis

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Notable Properties |

|---|---|---|---|---|

| N-(5-Bromo-2-furoyl)-2-hydroxyethylamine | ~260–280 | Br, Furan, -OH, -NH₂, Amide | Low | Lipophilic, hydrogen-bond donor/acceptor |

| 2-Hydroxyethylamine | 61.08 | -OH, -NH₂ | High | High basicity, metal coordination ligand |

| 1-(5-Bromofuran-2-yl)-N-methylmethanamine | 218 | Br, Furan, -NH₂ | Moderate | Reduced polarity vs. target compound |

| 2-Aminoethanol hydrochloride | 97.54 | -OH, -NH₃⁺Cl⁻ | Very high | Ionic, stable in acidic conditions |

| trans-Diiodidobis(2-hydroxyethylamine)Pt(II) | 625.91 | Pt, I⁻, -OH, -NH₂ | Low | Square-planar geometry, hydrogen-bonded |

Research Findings and Implications

- Structural analogs (e.g., 1-(5-Bromofuran-2-yl)ethanamine hydrochloride) exhibit reduced hydrogen-bonding capacity compared to the target compound, impacting biological activity or crystallinity .

- Safety considerations: While 2-hydroxyethylamine derivatives like ethanolamine require handling precautions (e.g., corrosion, toxicity ), the target compound’s amide group may mitigate reactivity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.